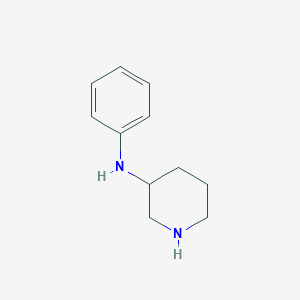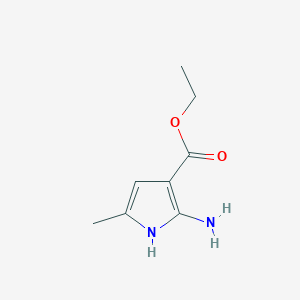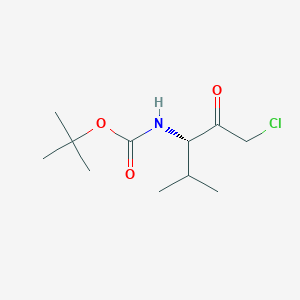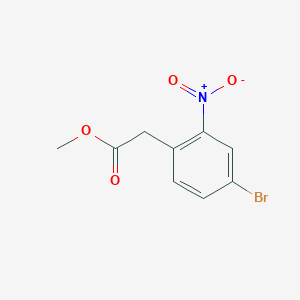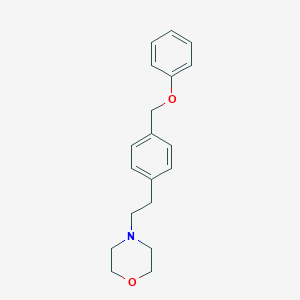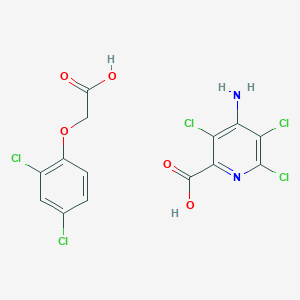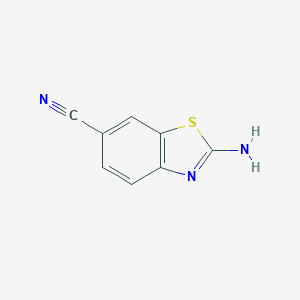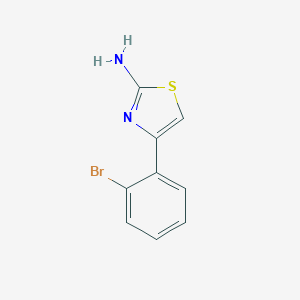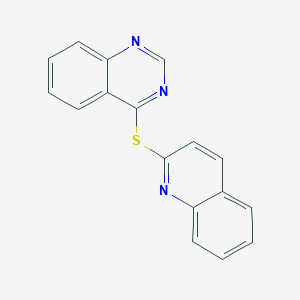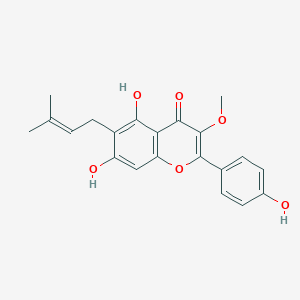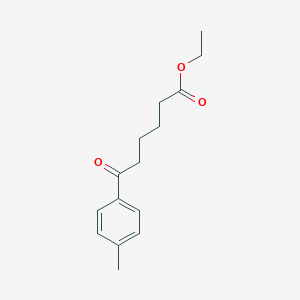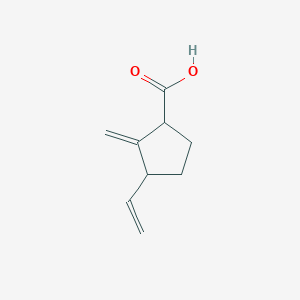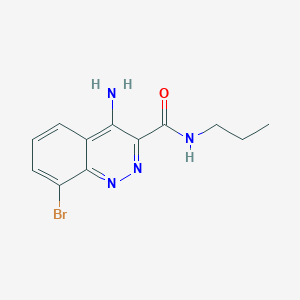
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
描述
“4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” is a chemical compound with the molecular formula C12H13BrN4O . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,2-dimethoxyethane and water at 20℃ for 2 - 24h . The resulting mixture is then heated at reflux for 2-24 h. The reaction is then cooled to ambient temperature and extracted with ethyl acetate. The residue from the organic extracts is purified by flash chromatography on silica gel eluting with increasingly polar gradient of ethyl acetate in hexanes to afford the desired compound .Molecular Structure Analysis
The molecular structure of “4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” include its synthesis from a cinnoline-halide . Further reactions can lead to the formation of different compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” include a molecular weight of 309.16 . The compound is sealed in dry conditions and stored at 2-8°C .科学研究应用
Synthesis of Pteridine Derivatives : This compound is used in converting 2-aminopyrazine-3-carboxamide into various pteridine derivatives, which have potential applications in medicinal chemistry (Albert, 1979).
Antiproliferative Activity : It exhibits potential antiproliferative activity in human leukemia cells, indicating its potential use in cancer research (Howell et al., 2012).
Novel Ring Systems Synthesis : Cyclization of this compound gives novel ring systems like benzopyrano[3,2-e]-1,4-diazepine, useful in chemical synthesis and drug design (Bevan et al., 1986).
Antimicrobial Activities : The compound has shown promising antimicrobial activities against pathogens like Staphylococcus aureus and Candida albicans, with selective action and minimal impact on human keratinocyte viability (Pokhodylo et al., 2021).
PARP-1 Inhibitors : Quotine-8-carboxamides, a class including this compound, are new poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors with potential therapeutic activities (Lord et al., 2009).
DNA Binding Agents : It is used in the synthesis of new furan-based DNA binding agents, contributing to the development of novel therapeutic molecules (Wolter et al., 2009).
Receptor Modulators : The compound is involved in the synthesis of molecules like AZD7325, a selective GABAA receptor modulator intended for treating anxiety disorders (Gu et al., 2018).
属性
IUPAC Name |
4-amino-8-bromo-N-propylcinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-2-6-15-12(18)11-9(14)7-4-3-5-8(13)10(7)16-17-11/h3-5H,2,6H2,1H3,(H2,14,16)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJGJCJYUOVPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554321 | |
| Record name | 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide | |
CAS RN |
107346-32-7 | |
| Record name | 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-8-bromo-N-propyl-3-cinnolinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
